Predicted Lipophilicity (XLogP3) Comparison Against 4-Trifluoromethylphenyl Analog
The target compound is predicted to have an XLogP3 of approximately 2.34, compared to 3.5 for the 4-trifluoromethylphenyl analog (CAS 2034302-93-5), indicating significantly lower lipophilicity [1]. This difference arises from the replacement of the highly lipophilic -CF3 group with the pyridin-3-yl moiety. Lower lipophilicity may translate to better aqueous solubility and a reduced risk of non-specific protein binding, critical factors in early-stage probe selection [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.34 (predicted from structure using standard algorithm) |
| Comparator Or Baseline | CAS 2034302-93-5 (4-trifluoromethylphenyl analog): XLogP3 = 3.5 [1] |
| Quantified Difference | Δ logP ≈ -1.16 (target compound is ~15-fold less lipophilic by predicted partition coefficient) |
| Conditions | Predicted property using XLogP3 algorithm (PubChem/ADMET predictor). No experimental logP available. |
Why This Matters
For procurement decision-making, a predicted logP difference of >1 unit can substantially impact solubility and non-specific binding profiles, making the target compound a more suitable choice for assays requiring lower lipophilicity, provided assay-specific data confirm the advantage.
- [1] Kuujia product listing for CAS 2034302-93-5, reporting XLogP3 = 3.5. Available at: https://www.kuujia.com/cas-2034302-93-5.html View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
